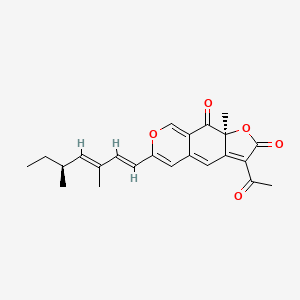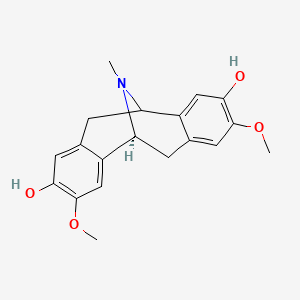
D-Glucaro-1,4-lactone
Vue d'ensemble
Description
D-Glucaro-1,4-lactone, also known as D-saccharolactone or 1,4-D-glucarolactone, belongs to the class of organic compounds known as gamma butyrolactones . It is a delta-lactone that is D-glucono-1,4-lactone in which the hydroxy group at position 6 has been oxidised to the corresponding carboxylic acid .
Synthesis Analysis
Glucaric acid is produced commercially through the oxidation of glucose with nitric acid . A process has been developed for the derivation of free-glucaric acid from its Ca2+/K+ glucarate salts, which are both commercially available.Molecular Structure Analysis
In the crystal structure of D-glucaro-1,4-lactone monohydrate, the molecules have the E3 lactone-ring conformation, with a small distortion of the ring to 3T2 .Chemical Reactions Analysis
D-Glucaro-1,4-lactone is a potent inhibitor of beta-glucuronidase . It can be seen as protective for blood vessel health by alleviating oxidative/nitrative damage to lipoproteins from reactive species such as hydroperoxide and peroxynitrate .Physical And Chemical Properties Analysis
D-Glucaro-1,4-lactone is a naturally-occurring substance and a lesser-known ingredient in energy drinks like Red Bull . It is also added to pre-workout supplements touted to increase physical performance, stamina, endurance, and detox .Applications De Recherche Scientifique
Inhibition of Gastrointestinal β-Glucuronidase : D-Glucaro(1,4)lactone is effective in inhibiting gastrointestinal β-glucuronidase when attached to polyvinylbenzyl chloride. This could have implications in reducing the toxicity of certain drugs and carcinogens that are activated by β-glucuronidase in the gastrointestinal tract (Sacco, Mcewen, & Calabrese, 1993).
Cancer Prevention : Studies have shown that D-Glucaro-1,4-lactone may play a role in preventing liver cancer, as evidenced by its effects in rat models treated with diethylnitrosamine. It appears to modulate metabolomic profiles, influencing amino acid and energy metabolism (Yang et al., 2018).
Hypercholesterolemia Prevention : This compound has shown hypocholesterolemic effects in both rats and humans, potentially through altering gut bacteria and metabolomes. It delays the development of hypercholesterolemia and modifies urinary and serum metabolite levels (Xie et al., 2014).
Antioxidative Properties : D-Glucaro 1,4-lactone exhibits protective effects against oxidative/nitrative modifications of plasma proteins. It reduces the formation of carbonyl groups and nitrotyrosine residues, indicative of its potential as an antioxidant in therapeutic applications (Olas et al., 2007).
Chemopreventive Potential : There is evidence supporting the use of D-Glucaro-1,4-lactone and its precursors in cancer prevention. It exerts antiproliferative properties and is found in various fruits and vegetables (Walaszek, 1990).
Potential Use in Medicine : D-Glucaric acid derivatives, including D-Glucaro-1,4-lactone, show promise in medicine, particularly in cancer prevention. They may influence steroidogenesis and hormonal environments, affecting the proliferation of cancer cells (Żółtaszek et al., 2008).
Effects on Drug Disposition : D-Glucaro-1,4-lactone influences the disposition kinetics of drugs metabolized to acyl glucuronides. It inhibits β-glucuronidase, impacting the elimination and therapeutic effectiveness of certain drugs (Brunelle & Verbeeck, 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPAIJNBXCOBO-MMPJQOAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311466 | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucaro-1,4-lactone | |
CAS RN |
389-36-6, 5027-63-4 | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharolactone, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharic acid 1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(tetrahydro-2,3,4-trihydroxy-5-oxofuran-2-yl)glycollic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACCHAROLACTONE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD5U57BAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Glucaro-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)